molecular formula C26H25NO6 B1597723 Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid CAS No. 511272-40-5

Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid

Cat. No. B1597723
CAS RN: 511272-40-5
M. Wt: 447.5 g/mol
InChI Key: QSMAODFWAGUNGQ-JOCHJYFZSA-N
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Description

“Fmoc-®-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid” is a compound with the empirical formula C26H25NO6 . It is a solid substance with a molecular weight of 447.48 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of compounds similar to “Fmoc-®-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid” has been reported in the literature . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid . Another study reported the synthesis of tetrazole derivatives .


Molecular Structure Analysis

The molecular structure of “Fmoc-®-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid” can be represented by the SMILES string COc1ccc(CC@HOCC2c3ccccc3-c4ccccc24)C(O)=O)cc1OC .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “Fmoc-®-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid” have been studied . For example, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is known to oxidize several aromatic donors to the corresponding cation radicals .


Physical And Chemical Properties Analysis

“Fmoc-®-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid” is a solid substance . It is soluble in chloroform, DMSO, and methanol .

Scientific Research Applications

Corrosion Inhibition

Research has shown that compounds with dimethoxyphenyl groups, like Fmoc-®-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid , can act as corrosion inhibitors for metals . They form a protective layer on metal surfaces, preventing oxidative damage in acidic environments, which is crucial for extending the lifespan of industrial machinery.

Safety and Hazards

The safety data sheet for a similar compound, (3,4-Dimethoxyphenyl)acetic acid, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for “Fmoc-®-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid” could involve further exploration of its potential applications in various fields, such as medicine, industry, biology, and drug discovery . More research is needed to fully understand its properties and potential uses.

properties

IUPAC Name

(3R)-3-(3,4-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c1-31-23-12-11-16(13-24(23)32-2)22(14-25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMAODFWAGUNGQ-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375912
Record name (3R)-3-(3,4-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid

CAS RN

511272-40-5
Record name (3R)-3-(3,4-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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